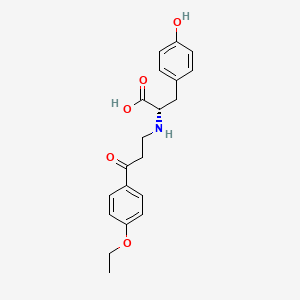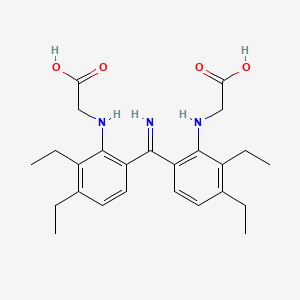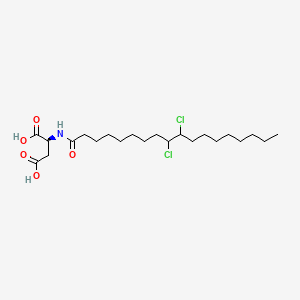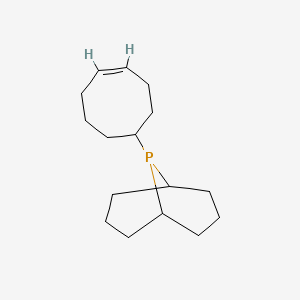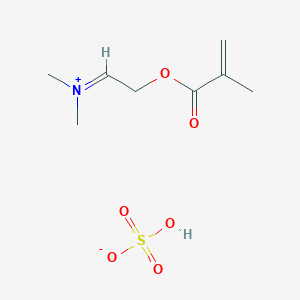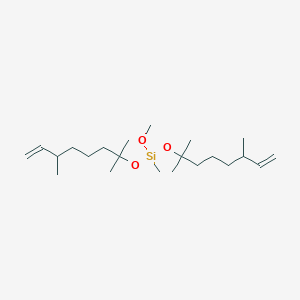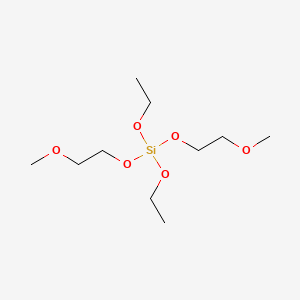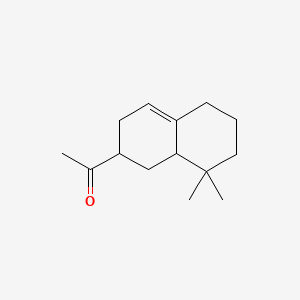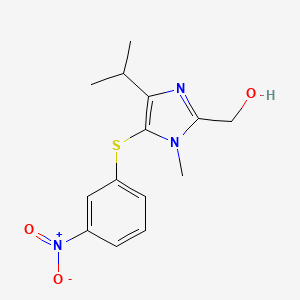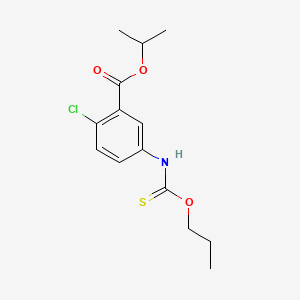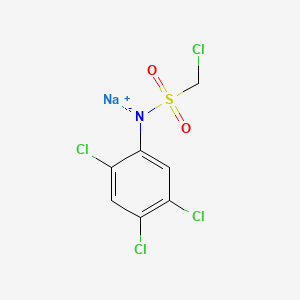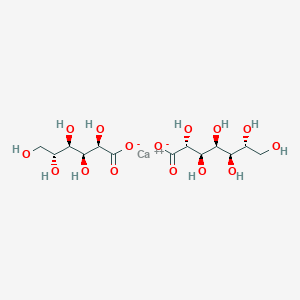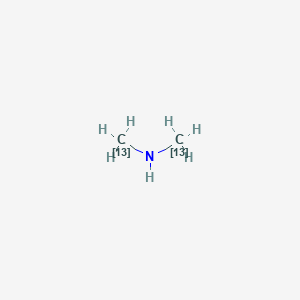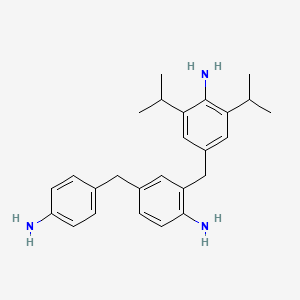
2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline is an organic compound characterized by its complex structure, which includes multiple aromatic rings and amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline typically involves multi-step organic reactions. One common method includes the alkylation of 4-amino-3,5-diisopropylbenzyl chloride with 4-aminobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
科学研究应用
2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems in biological molecules.
相似化合物的比较
Similar Compounds
- 4-Amino-3,5-diisopropylbenzylamine
- 4-Aminobenzylamine
- 2,4-Diaminotoluene
Uniqueness
Compared to similar compounds, 2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline is unique due to its dual aromatic ring structure with multiple amino groups, which provides a higher degree of reactivity and potential for diverse applications.
属性
CAS 编号 |
93859-48-4 |
|---|---|
分子式 |
C26H33N3 |
分子量 |
387.6 g/mol |
IUPAC 名称 |
4-[[2-amino-5-[(4-aminophenyl)methyl]phenyl]methyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C26H33N3/c1-16(2)23-14-20(15-24(17(3)4)26(23)29)13-21-12-19(7-10-25(21)28)11-18-5-8-22(27)9-6-18/h5-10,12,14-17H,11,13,27-29H2,1-4H3 |
InChI 键 |
IHAKWUDOPXWXGU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


